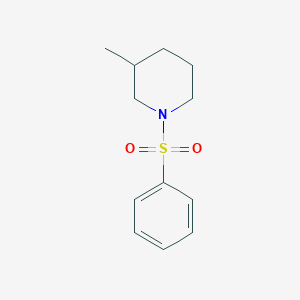
3-Methyl-1-(phenylsulfonyl)piperidine
Vue d'ensemble
Description
3-Methyl-1-(phenylsulfonyl)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antibacterial Properties
3-Methyl-1-(phenylsulfonyl)piperidine derivatives have shown promise in antibacterial studies. A research study demonstrated that these compounds, specifically N-substituted derivatives, exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition
These compounds have also been evaluated for their enzyme inhibition activities. They have been found to be potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the study of neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Phospholipase A2 Inhibition
In another study, derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine were found to inhibit membrane-bound phospholipase A2. This inhibition could potentially reduce the size of myocardial infarction, suggesting a therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
HIV-1 Antagonism
These compounds have been studied as antagonists of the human CCR5 receptor, which is involved in the entry of HIV-1 into cells. They show potential as anti-HIV-1 agents, contributing to the development of new therapies for HIV/AIDS (Finke et al., 2001).
Growth Hormone Secretagogue Analysis
One derivative has been studied as a growth hormone secretagogue. Its analysis involved examining its fragmentation processes, which is crucial for understanding its pharmacological behavior (Qin, 2002).
β3 Adrenergic Receptor Agonism
Novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine, were identified as potent full agonists at the β3 adrenergic receptor. This finding is important for the development of drugs targeting metabolic disorders (Hu et al., 2001).
Complexation and Fluorescence Studies
These compounds have been used to synthesize various metal complexes. These complexes have been characterized for their structures, thermal analyses, redox behavior, and fluorescence properties, contributing to the field of material science and coordination chemistry (Nath et al., 2016).
Serotonin Receptor Selectivity
N-alkylated arylsulfonamides of 3-Methyl-1-(phenylsulfonyl)piperidine derivatives have shown selectivity for the 5-HT7 serotonin receptor, which is important for the development of treatments for central nervous system disorders (Canale et al., 2016).
Cholinesterase Activity
A series of derivatives were synthesized and tested for their activity against cholinesterase enzymes. These studies contribute to the development of treatments for conditions like Alzheimer's disease (Khalid, 2012).
Gastrointestinal Motility
Benzamide derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their activity as serotonin 4 receptor agonists, which can influence gastrointestinal motility (Sonda et al., 2003).
Mécanisme D'action
While the mechanism of action of 3-Methyl-1-(phenylsulfonyl)piperidine specifically is not clear, piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 3-Methyl-1-(phenylsulfonyl)piperidine and similar compounds may have potential for future drug development.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPKIULJSHENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(phenylsulfonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



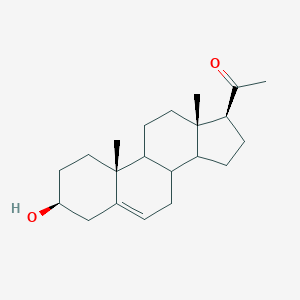
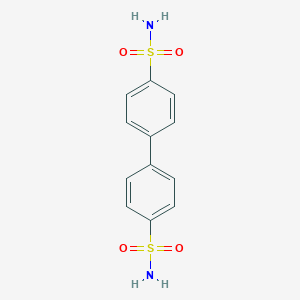

![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
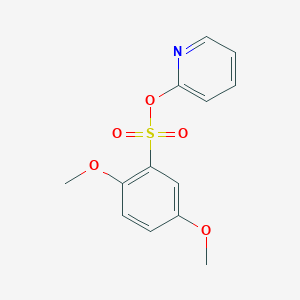

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)
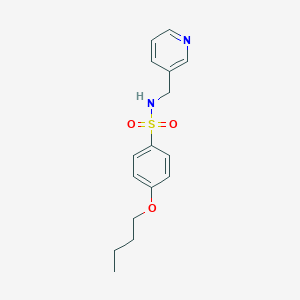
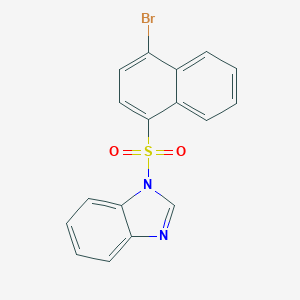
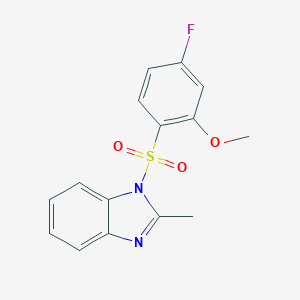
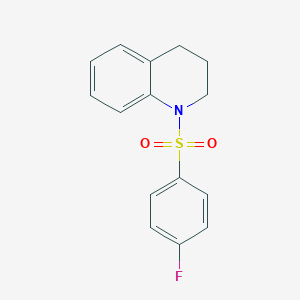
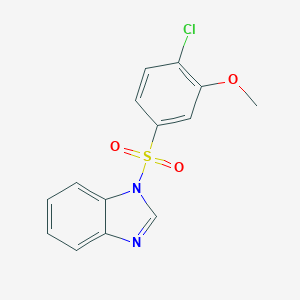
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)